molecular formula C12H17NO3 B13615771 4-Amino-3-(3-ethoxyphenyl)butanoic acid

4-Amino-3-(3-ethoxyphenyl)butanoic acid

Cat. No.: B13615771
M. Wt: 223.27 g/mol
InChI Key: CYGVYBGQIFANRJ-UHFFFAOYSA-N
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Description

4-Amino-3-(3-ethoxyphenyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a butanoic acid backbone, with an ethoxyphenyl substituent on the third carbon

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-amino-3-(3-ethoxyphenyl)butanoic acid

InChI

InChI=1S/C12H17NO3/c1-2-16-11-5-3-4-9(6-11)10(8-13)7-12(14)15/h3-6,10H,2,7-8,13H2,1H3,(H,14,15)

InChI Key

CYGVYBGQIFANRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(CC(=O)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(3-ethoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxybenzaldehyde with nitromethane to form 3-ethoxy-β-nitrostyrene. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 3-ethoxyphenyl-2-nitropropane. The nitro group is subsequently reduced to an amino group using hydrogenation over a palladium catalyst, resulting in this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(3-ethoxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Amino-3-(3-ethoxyphenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(3-ethoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ethoxyphenyl group can interact with hydrophobic pockets within proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobutanoic acid: Lacks the ethoxyphenyl substituent, making it less hydrophobic.

    4-Amino-4-(3-ethoxyphenyl)butanoic acid: Similar structure but with the amino group on the fourth carbon.

    3-Ethoxyphenylacetic acid: Contains an ethoxyphenyl group but lacks the amino group.

Uniqueness

4-Amino-3-(3-ethoxyphenyl)butanoic acid is unique due to the presence of both an amino group and an ethoxyphenyl group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

4-Amino-3-(3-ethoxyphenyl)butanoic acid is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its structural similarity to gamma-aminobutyric acid (GABA). This similarity suggests potential biological activities, particularly in the modulation of neurotransmission and possible therapeutic applications in neurological disorders.

The compound is characterized by its amino and ethoxyphenyl functional groups, which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions that can be optimized for yield and purity. Its structural formula can be represented as follows:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with GABA receptors. By acting as a ligand, it may enhance GABAergic neurotransmission, which is crucial for maintaining neuronal excitability and preventing excessive neuronal firing. This mechanism underlies its potential neuroprotective effects and implications in treating anxiety, depression, and other neurological disorders.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that these compounds can reduce neuronal cell death in models of neurodegeneration by modulating GABA receptor activity .

Table 1: Neuroprotective Activity Comparison

CompoundModel UsedEffect on Neuronal Cell Viability
This compoundNeurodegenerative modelSignificant reduction in cell death
GABA (control)Neurodegenerative modelBaseline viability

Antimicrobial Activity

In addition to neuroprotective effects, this compound has been investigated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although further research is needed to quantify this effect and understand the underlying mechanisms.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus40 µg/mL
P. aeruginosa30 µg/mL

Case Studies and Research Findings

Several case studies have documented the effects of this compound on specific conditions:

  • Anxiety Disorders : A study involving animal models showed that administration of the compound resulted in decreased anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
  • Depression Models : In depressive models, the compound demonstrated antidepressant-like effects, likely through modulation of GABAergic transmission.

Future Directions in Research

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Key areas include:

  • In Vivo Studies : Further exploration of its pharmacokinetics and long-term effects on various biological systems.
  • Structural Modifications : Investigating derivatives to enhance efficacy or reduce side effects.
  • Clinical Trials : Initiating trials to assess safety and effectiveness in human subjects for neurological disorders.

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